molecular formula C6H12O2 B6307619 [trans-2-(Hydroxymethyl)cyclobutyl]methanol CAS No. 7371-64-4

[trans-2-(Hydroxymethyl)cyclobutyl]methanol

Cat. No.: B6307619
CAS No.: 7371-64-4
M. Wt: 116.16 g/mol
InChI Key: GAADRFVRUBFCML-WDSKDSINSA-N
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Description

[trans-2-(Hydroxymethyl)cyclobutyl]methanol is an organic compound with the molecular formula C₆H₁₂O₂ It is a cyclobutane derivative with two hydroxymethyl groups attached to the cyclobutane ring in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [trans-2-(Hydroxymethyl)cyclobutyl]methanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method is the reduction of [trans-2-(Hydroxymethyl)cyclobutyl]methanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the product. The reaction conditions are optimized to maintain the stability of the cyclobutane ring and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

[trans-2-(Hydroxymethyl)cyclobutyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form cyclobutane derivatives with different functional groups.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of [trans-2-(Formyl)cyclobutyl]methanol or [trans-2-(Carboxyl)cyclobutyl]methanol.

    Reduction: Formation of cyclobutane derivatives with different functional groups.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

[trans-2-(Hydroxymethyl)cyclobutyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [trans-2-(Hydroxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    [trans-1,2-Bis(hydroxymethyl)cyclobutane]: Similar structure but with hydroxymethyl groups in different positions.

    [cis-2-(Hydroxymethyl)cyclobutyl]methanol: Similar structure but with cis configuration.

    [trans-2-(Hydroxymethyl)cyclopentyl]methanol: Similar structure but with a cyclopentane ring.

Uniqueness

[trans-2-(Hydroxymethyl)cyclobutyl]methanol is unique due to its trans configuration and the presence of two hydroxymethyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAADRFVRUBFCML-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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